[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride
Overview
Description
“[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1221725-59-2 . It has a molecular weight of 245.11 . The IUPAC name for this compound is (1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9ClN4.ClH/c10-8-3-1-2-4-9(8)14-6-7(5-11)12-13-14;/h1-4,6H,5,11H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder . The storage temperature is room temperature .Scientific Research Applications
Synthesis and Structural Studies
- The compound N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, a derivative of [1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride, was synthesized using a 1,3-dipolar cycloaddition reaction. Its structure was established through various spectroscopic methods (Aouine, El Hallaoui, & Alami, 2014).
- Another derivative, bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, was synthesized and characterized by NMR, IR, MS spectra, and X-ray diffraction crystallography (Dong & Huo, 2009).
Biological Activities
- A study on quinoline derivatives containing a 1,2,3-triazole moiety, which is structurally related to this compound, demonstrated moderate to very good antibacterial and antifungal activities against pathogenic strains (Thomas, Adhikari, & Shetty, 2010).
- Novel 1,2,3-triazole derivatives were synthesized and evaluated for their in vitro antifungal activity against different Candida species. A halogen-substituted triazole derivative showed promising antifungal profiles (Lima-Neto et al., 2012).
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . There are several precautionary statements associated with this compound, including recommendations to avoid breathing dust/fume/gas/mist/vapours/spray, wash thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
For example, many compounds containing a triazole ring are known to interact with the GABA receptor, which plays a key role in inhibitory neurotransmission .
Mode of Action
Without specific information, it’s difficult to say exactly how this compound interacts with its targets. Many drugs work by binding to their target protein and altering its function, which can lead to changes in the biochemical pathways within the cell .
Biochemical Pathways
Again, without specific information, it’s hard to say exactly which biochemical pathways this compound affects. If it does indeed interact with the gaba receptor, it could affect neurotransmission and have potential effects on mood, anxiety, and sleep .
Result of Action
If it does interact with the gaba receptor, it could potentially have sedative, anxiolytic, or anticonvulsant effects .
Properties
IUPAC Name |
[1-(2-chlorophenyl)triazol-4-yl]methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4.ClH/c10-8-3-1-2-4-9(8)14-6-7(5-11)12-13-14;/h1-4,6H,5,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYAJDUBPXSFNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(N=N2)CN)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.